molecular formula C6H13NO B13586790 3-Propylazetidin-3-ol

3-Propylazetidin-3-ol

Cat. No.: B13586790
M. Wt: 115.17 g/mol
InChI Key: OGBGHDPRXMVWSD-UHFFFAOYSA-N
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Description

3-Propylazetidin-3-ol is a chemical compound with the molecular formula C6H13NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylazetidin-3-ol typically involves the ring-opening polymerization of azetidine derivatives. One common method is the anionic ring-opening polymerization, which can be initiated using various anionic initiators. The reaction conditions often include the use of solvents such as dioxane and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Propylazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Propylazetidin-3-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

    3-Propylazetidin-2-one: This compound has a similar structure but with a carbonyl group at the second position.

    3-Propylazetidine: Lacks the hydroxyl group present in 3-Propylazetidin-3-ol.

    3-Propylazetidin-3-amine: Contains an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-propylazetidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-3-6(8)4-7-5-6/h7-8H,2-5H2,1H3

InChI Key

OGBGHDPRXMVWSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CNC1)O

Origin of Product

United States

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